2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide is a complex organic compound with the molecular formula C₁₂H₄N₈O₈. This compound is known for its high nitrogen content and energetic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide typically involves nitration reactions. The starting materials are often benzotriazole derivatives, which undergo multiple nitration steps to introduce nitro groups at specific positions on the benzotriazole ring. The reaction conditions usually require strong nitrating agents such as nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. Safety measures are crucial due to the compound’s energetic properties .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism by which 2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved often include redox reactions and nucleophilic attacks, leading to the formation of various intermediates and final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide: Shares a similar structure but differs in the position of nitro groups.
2,4,8,10-Tetranitrobenzo[4’,5’] [1,2,3]triazolo[2’,1’2,3][1,2,3]triazolo[4,5-b]pyridin-6-ium-5-ide: Another nitrogen-rich compound with energetic properties.
Uniqueness
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in the development of energetic materials .
Eigenschaften
CAS-Nummer |
317854-28-7 |
---|---|
Molekularformel |
C12H4N8O8 |
Molekulargewicht |
388.21 g/mol |
IUPAC-Name |
2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide |
InChI |
InChI=1S/C12H4N8O8/c21-17(22)5-1-7-12(10(4-5)20(27)28)16-14-11-8(15(16)13-7)2-6(18(23)24)3-9(11)19(25)26/h1-4H |
InChI-Schlüssel |
KKSDFZSYXLGDNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N3N=C4C=C(C=C(C4=[N+]3[N-]2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.